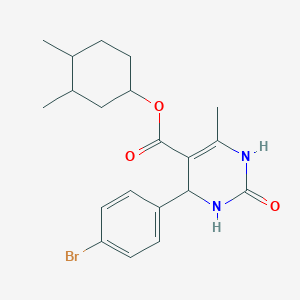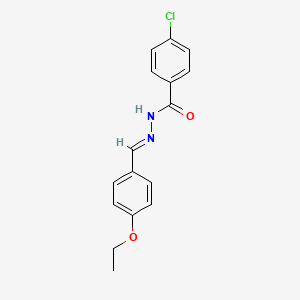
3,4-Dimethylcyclohexyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸 3,4-二甲基环己酯是一种复杂的无机化合物,属于四氢嘧啶衍生物类。这种化合物以其独特的结构为特征,包括环己烷环、溴苯基和四氢嘧啶核心。
准备方法
合成路线和反应条件
4-(4-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸 3,4-二甲基环己酯的合成通常涉及多步有机反应。该过程从环己基和溴苯基前体的制备开始,然后将其与四氢嘧啶核心偶联。这些反应中常用的试剂包括溴化剂、环己基衍生物和嘧啶前体。反应条件通常涉及受控温度、二氯甲烷或乙醇等溶剂,以及钯或铜配合物等催化剂。
工业生产方法
这种化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括连续流动反应器、自动化合成系统和先进的纯化技术,如色谱和结晶。
化学反应分析
反应类型
4-(4-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸 3,4-二甲基环己酯经历了各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 溴苯基可以与胺或硫醇等亲核试剂发生亲核取代反应。
偶联反应: 该化合物可以使用钯催化剂和硼试剂参与铃木-宫浦偶联反应.
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 乙醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在氢氧化钠等碱存在下的胺或硫醇。
偶联: 在惰性气氛中使用硼试剂的钯催化剂.
主要产物形成
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生羧酸,还原可能产生醇,取代反应可能导致各种取代衍生物。
科学研究应用
4-(4-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸 3,4-二甲基环己酯在科学研究中有多种应用:
化学: 用作有机合成中的构建块,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索其潜在的治疗应用,例如开发新的药物和药品。
工业: 用于生产具有特定性质的专用化学品和材料。
作用机制
4-(4-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸 3,4-二甲基环己酯的作用机制涉及其与生物系统中的分子靶标和途径的相互作用。该化合物可以通过与特定受体或酶结合,调节其活性,并影响细胞过程来发挥作用。所涉及的具体分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
- 3,4-二甲基环己酯 4-(4-氯苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸酯
- 3,4-二甲基环己酯 4-(4-氟苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸酯
- 3,4-二甲基环己酯 4-(4-甲基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸酯
独特性
4-(4-溴苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸 3,4-二甲基环己酯的独特性在于其特定的结构特征,例如溴苯基的存在,可以影响其反应性和生物活性。这种化合物独特的功能基团和结构元素的组合使其成为各种科学领域研究和开发的宝贵目标。
属性
分子式 |
C20H25BrN2O3 |
|---|---|
分子量 |
421.3 g/mol |
IUPAC 名称 |
(3,4-dimethylcyclohexyl) 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H25BrN2O3/c1-11-4-9-16(10-12(11)2)26-19(24)17-13(3)22-20(25)23-18(17)14-5-7-15(21)8-6-14/h5-8,11-12,16,18H,4,9-10H2,1-3H3,(H2,22,23,25) |
InChI 键 |
MFRQXRPCFADYFB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)OC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}propanamide](/img/structure/B11697459.png)

![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11697467.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)

![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)
![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)


![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
